molecular formula C56H54Br2O3 B12910717 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan CAS No. 917376-17-1

2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan

Cat. No.: B12910717
CAS No.: 917376-17-1
M. Wt: 934.8 g/mol
InChI Key: ZWABHBLNCVKEEZ-UHFFFAOYSA-N
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Description

2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is a complex organic compound that features both anthracene and dibenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene and dibenzofuran precursors. The key steps include:

    Bromination: Dibenzofuran is brominated to introduce bromine atoms at the 3 and 7 positions.

    Alkylation: The brominated dibenzofuran is then alkylated with 8-(anthracen-9-yl)octyl groups under basic conditions.

    Coupling: The final step involves coupling the alkylated dibenzofuran with the anthracene moieties using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents can be employed for substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dibenzofuran derivatives with hydrogen atoms replacing bromine.

    Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The anthracene moieties can participate in π-π interactions, while the dibenzofuran core provides rigidity and stability. These interactions can influence the compound’s photophysical and electrochemical properties, making it useful in applications such as OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is unique due to the combination of anthracene and dibenzofuran moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .

Properties

CAS No.

917376-17-1

Molecular Formula

C56H54Br2O3

Molecular Weight

934.8 g/mol

IUPAC Name

2,8-bis(8-anthracen-9-yloctoxy)-3,7-dibromodibenzofuran

InChI

InChI=1S/C56H54Br2O3/c57-51-37-53-49(35-55(51)59-31-19-7-3-1-5-9-29-47-43-25-15-11-21-39(43)33-40-22-12-16-26-44(40)47)50-36-56(52(58)38-54(50)61-53)60-32-20-8-4-2-6-10-30-48-45-27-17-13-23-41(45)34-42-24-14-18-28-46(42)48/h11-18,21-28,33-38H,1-10,19-20,29-32H2

InChI Key

ZWABHBLNCVKEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCOC4=C(C=C5C(=C4)C6=CC(=C(C=C6O5)Br)OCCCCCCCCC7=C8C=CC=CC8=CC9=CC=CC=C97)Br

Origin of Product

United States

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